molecular formula C20H29BN2O7 B13725925 tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate

Cat. No.: B13725925
M. Wt: 420.3 g/mol
InChI Key: ZWCJIBWYPPDNKO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: is a complex organic compound that features a tert-butyl ester, a nitrophenyl group, and a boronate ester. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Nitro Group: Nitration of the phenoxy group is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Boronate Ester Formation: The boronate ester is introduced via a reaction with bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The boronate ester can be converted to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Hydroxyl Derivatives: From the reduction of the boronate ester.

    Substituted Phenoxy Compounds: From nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysis: The boronate ester moiety can be used in Suzuki-Miyaura cross-coupling reactions.

Biology

    Probes and Sensors: The compound can be used in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its use:

    Catalysis: The boronate ester can facilitate cross-coupling reactions by forming transient complexes with palladium catalysts.

    Biological Probes: The nitro group can undergo reduction in biological environments, leading to changes in fluorescence properties.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-nitrophenoxy)azetidine-1-carboxylate: Lacks the boronate ester moiety.

    tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)azetidine-1-carboxylate: Lacks the nitro group.

Uniqueness

    Structural Complexity: The presence of both a nitro group and a boronate ester makes it unique.

    Reactivity: The compound’s multiple functional groups allow for diverse chemical transformations.

Properties

Molecular Formula

C20H29BN2O7

Molecular Weight

420.3 g/mol

IUPAC Name

tert-butyl 3-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate

InChI

InChI=1S/C20H29BN2O7/c1-18(2,3)28-17(24)22-11-14(12-22)27-16-9-8-13(10-15(16)23(25)26)21-29-19(4,5)20(6,7)30-21/h8-10,14H,11-12H2,1-7H3

InChI Key

ZWCJIBWYPPDNKO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CN(C3)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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